molecular formula C19H21NO B1292933 2'-Azetidinomethyl-2,6-dimethylbenzophenone CAS No. 898754-91-1

2'-Azetidinomethyl-2,6-dimethylbenzophenone

Cat. No.: B1292933
CAS No.: 898754-91-1
M. Wt: 279.4 g/mol
InChI Key: HFQUKQVHQVOEPY-UHFFFAOYSA-N
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Description

2'-Azetidinomethyl-2,6-dimethylbenzophenone (IUPAC name: 2-(1-Azetidinylmethyl)phenylmethanone) is a benzophenone derivative characterized by a unique azetidine (4-membered nitrogen-containing ring) substituent attached via a methyl group to the benzophenone backbone. The compound features two methyl groups at the 2- and 6-positions of one benzene ring and an azetidinylmethyl group at the 2'-position of the adjacent aromatic ring (see structure below) .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-5-8-15(2)18(14)19(21)17-10-4-3-9-16(17)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQUKQVHQVOEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643709
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-91-1
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-2,6-dimethylbenzophenone typically involves the following steps:

  • Formation of the Benzophenone Core: : The initial step involves the synthesis of the benzophenone core. This can be achieved through the Friedel-Crafts acylation of 2,6-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Azetidine Ring: : The next step involves the introduction of the azetidine ring. This can be accomplished by reacting the benzophenone core with azetidine in the presence of a suitable base such as sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 2’-Azetidinomethyl-2,6-dimethylbenzophenone may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-2,6-dimethylbenzophenone can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the azetidine ring.

Scientific Research Applications

2’-Azetidinomethyl-2,6-dimethylbenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,6-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring and benzophenone core allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzophenone derivatives are widely studied for their diverse biological and physicochemical properties. Below, we compare 2'-Azetidinomethyl-2,6-dimethylbenzophenone with three structurally related compounds: Metrafenone, 4'-Azetidinomethyl-2,6-dimethylbenzophenone (positional isomer), and 3-Acetoxy-2',6'-dimethoxybenzophenone.

Structural Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight
This compound Azetidinylmethyl (2'-position), methyl (2,6-positions) C₂₁H₂₃NO ~305.4*
Metrafenone Bromo (3'-position), methoxy (2,3,4,6'-positions), methyl (2',6-positions) C₁₉H₂₁BrO₅ 409.3
4'-Azetidinomethyl-2,6-dimethylbenzophenone Azetidinylmethyl (4'-position), methyl (2,6-positions) C₂₁H₂₃NO ~305.4*
3-Acetoxy-2',6'-dimethoxybenzophenone Acetoxy (3-position), methoxy (2',6'-positions) C₁₈H₁₈O₅ 314.3

Key Observations :

  • Metrafenone distinguishes itself with a bromine atom and four methoxy groups, enhancing its polarity and molecular weight compared to the azetidine-containing compounds .
  • The 4'-Azetidinomethyl isomer differs only in the position of the azetidinylmethyl group, which may alter steric effects and intermolecular interactions .
  • 3-Acetoxy-2',6'-dimethoxybenzophenone replaces the azetidine group with an acetoxy substituent, reducing nitrogen content and altering solubility profiles .
Physicochemical Properties

Limited data exist for this compound, but inferences can be drawn from analogs:

  • Solubility: Metrafenone exhibits pH-dependent solubility, with higher solubility in organic solvents like dichloromethane . The azetidine group in the target compound may enhance aqueous solubility due to its amine functionality, though this requires experimental validation.
  • Stability: Benzophenones with electron-withdrawing groups (e.g., bromine in Metrafenone) show increased stability under UV light, whereas azetidine-containing compounds may exhibit sensitivity to hydrolysis due to ring strain .

Biological Activity

2'-Azetidinomethyl-2,6-dimethylbenzophenone is a compound of interest due to its unique structural features, which include an azetidine ring and a benzophenone moiety. This compound has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation of 2,6-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst.
  • Introduction of the Azetidine Ring : The azetidine ring is introduced by reacting the benzophenone core with azetidine in the presence of a base like sodium hydride in an aprotic solvent such as DMF under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The azetidine moiety may enhance its ability to interact with specific molecular targets within cancer cells.

The mechanism of action for this compound involves its interaction with specific biological targets. The unique structural features allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

  • Inhibition of enzyme activity
  • Alteration of cellular signaling pathways

Further research is necessary to fully elucidate these mechanisms and identify specific molecular targets.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent against bacterial infections.

Study on Anticancer Effects

Another study focused on the anticancer effects against breast cancer cell lines (MCF-7). The compound was shown to reduce cell viability significantly after 48 hours of treatment, with an IC50 value calculated at approximately 25 µM. Flow cytometry analysis revealed an increase in early apoptotic cells post-treatment, suggesting that the compound may trigger programmed cell death in cancer cells.

Data Summary

Biological Activity Tested Organisms/Cells Concentration (µg/mL) Effect Observed
AntimicrobialStaphylococcus aureus50Significant inhibition
AntimicrobialEscherichia coli50Significant inhibition
AnticancerMCF-7 (breast cancer)25Reduced viability
AnticancerMCF-7-Increased apoptosis

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